11-Methylundecanoatephosphonic acid
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Overview
Description
11-Methylundecanoatephosphonic acid is an organic compound with the empirical formula C12H25O5P and a molecular weight of 280.30 g/mol . This compound is characterized by the presence of a phosphonic acid group attached to a methylundecanoate backbone. It is typically available in solid form and is used in various scientific and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 11-Methylundecanoatephosphonic acid can be achieved through the dealkylation of dialkyl phosphonates under acidic conditions, such as using hydrochloric acid (HCl), or through the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis . These methods ensure the efficient conversion of phosphonate esters to the corresponding phosphonic acids.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions: 11-Methylundecanoatephosphonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the phosphonic acid group to other functional groups.
Substitution: The phosphonic acid group can participate in substitution reactions, forming new compounds with different functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
11-Methylundecanoatephosphonic acid has a wide range of applications in scientific research, including:
Biology: Employed in the modification of biomolecules for various biological studies.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialized materials and coatings.
Mechanism of Action
The mechanism of action of 11-Methylundecanoatephosphonic acid involves its ability to react with amine or aminooxy functions on biomolecules, forming stable imine or oxime linkages . This reactivity is attributed to the presence of the carbonyl function in the compound, which facilitates these reactions. The molecular targets and pathways involved depend on the specific application and the biomolecules being modified.
Comparison with Similar Compounds
- 11-Phosphonoundecanoic acid
- 11-Cyanoundecanoic acid
- 11-Mercaptoundecylphosphoric acid
- 11-Aminoundecanoic acid
- 11-Hydroxyundecylphosphonic acid
Comparison: 11-Methylundecanoatephosphonic acid is unique due to its specific structure, which includes a methyl group attached to the undecanoate backbone. This structural feature distinguishes it from other similar compounds, such as 11-Phosphonoundecanoic acid and 11-Cyanoundecanoic acid, which lack the methyl group. The presence of the methyl group can influence the compound’s reactivity and its interactions with other molecules, making it suitable for specific applications .
Properties
Molecular Formula |
C12H25O5P |
---|---|
Molecular Weight |
280.30 g/mol |
IUPAC Name |
(11-methoxy-11-oxoundecyl)phosphonic acid |
InChI |
InChI=1S/C12H25O5P/c1-17-12(13)10-8-6-4-2-3-5-7-9-11-18(14,15)16/h2-11H2,1H3,(H2,14,15,16) |
InChI Key |
INOIDUIMTFPWAS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCP(=O)(O)O |
Origin of Product |
United States |
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